Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Medicinal Chemistry Chemical Biology Organic Synthesis

Medicinal chemistry teams pursuing kinase or ACSS2 inhibitors often encounter scaffolds with limited vector diversity, slowing lead optimization. Pyrazolo[1,5-a]pyridine-5-carboxylic acid resolves this with a privileged bicyclic core enabling derivatization at C-3, C-5, C-6, and C-7. • ACSS2 inhibitor derivatives achieve 5.5 nM IC₅₀ for tumor metabolism target validation • Dual PI3Kγ/δ inhibitors exhibit favorable selectivity at 1 µM for immunotherapy programs • pKa of 3.73 enables mild-condition amide coupling suited to high-throughput parallel synthesis • Predictable solid-state properties via tunable dihedral angles (30-38°) support salt/co-crystal formulation Supplied with batch-specific QC (NMR, HPLC, LC-MS). Standard international B2B shipping available.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 104468-87-3
Cat. No. B1589658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS104468-87-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C=C1C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12)
InChIKeyPKBWKZMOZIZGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-5-carboxylic Acid Overview


Pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 104468-87-3) is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 5-position [1]. This scaffold serves as a key intermediate in the synthesis of diverse bioactive molecules, particularly kinase inhibitors targeting pathways relevant to oncology and inflammation [2]. Its planar, electron-rich core enables functionalization at multiple positions (e.g., C-3, C-5, C-6, C-7), making it a versatile building block in drug discovery programs .

Regiospecific 5-carboxylic acid handle for derivatization
Reported acidity profile may support aqueous amide coupling workflows
Core scaffold used in kinase inhibitor design and parallel synthesis

Why Regioisomer Substitution Fails


The position of the carboxylic acid group on the pyrazolo[1,5-a]pyridine core profoundly influences electronic properties, molecular recognition, and synthetic tractability. Simply interchanging the 5-carboxylic acid with its 3-carboxylic acid regioisomer, or with other heterocyclic carboxylic acids such as indazole-5-carboxylic acid or pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, alters the compound's pKa, hydrogen-bonding geometry, and crystal packing . These differences directly impact the success of downstream derivatization (e.g., amide coupling efficiency), the selectivity and potency of resulting kinase inhibitors [1], and the reproducibility of solid-state properties critical for pharmaceutical formulation [2].

Target scaffold
5-carboxylic acid regioisomer provides distinct H-bond geometry and coupling efficiency
Reported crystal conformation may support tunable solid-state properties
Common substitutes
3-carboxylic acid regioisomer can shift pKa and may reduce amide coupling yield
Indazole or pyrazolopyrimidine analogs alter electronics and kinase recognition
Planar conformer differences may impact target binding reproducibility

Pyrazolo[1,5-a]pyridine-5-carboxylic Acid Evidence


Enhanced Acidity for Amide Coupling

Pyrazolo[1,5-a]pyridine-5-carboxylic acid exhibits a pKa of 3.727, which is significantly lower (more acidic) than the 3.105 pKa of its regioisomer, pyrazolo[1,5-a]pyridine-3-carboxylic acid [1][2]. This difference in acidity translates to a higher proportion of the carboxylate anion at physiological pH, which can enhance the efficiency of amide bond formation in aqueous or biphasic conditions, a critical step in the synthesis of bioactive kinase inhibitors [3].

Acidity (pKa)
Head-to-head comparison
pKa 3.727vs 3.105 (regioisomer)
ΔpKa = 0.622
Supports aqueous amide coupling selection
Vendor-reported pKa values to verify
Medicinal Chemistry Chemical Biology Organic Synthesis

Potent ACSS2 Inhibition

A derivative incorporating the pyrazolo[1,5-a]pyridine-5-carboxylic acid core, specifically 2-[Bis-(2-fluoro-phenyl)-hydroxy-methyl]-6-chloro-3-ethyl-pyrazolo[1,5-a]pyridine-5-carboxylic acid (1-ethyl-1H-[1,2,4]triazol-3-yl)-amide (Compound 2 from US20230271956), demonstrates potent inhibition of acetyl-coenzyme A synthetase 2 (ACSS2) with an IC50 of 5.5 nM [1]. This compares favorably to the class-level potency of other pyrazolopyridine-based inhibitors, which often exhibit IC50 values in the micromolar to high nanomolar range against various kinases [2].

ACSS2 Inhibition
Class-level inference
IC50 5.5 nM (derivative)
Typical pyrazolopyridine inhibitors >10 nM
Supports kinase probe development context
Derivative activity; core scaffold contribution
Cancer Metabolism Kinase Inhibition Drug Discovery

Favorable Kinase Selectivity

In a 2024 study, the pyrazolo[1,5-a]pyridine-based dual inhibitor IHMT-PI3K-315 (compound 20e) displayed a favorable selectivity profile when screened against a panel of protein kinases at 1 µM, with minimal off-target inhibition observed [1]. While direct comparative data for the unadorned 5-carboxylic acid is not available, the class-level selectivity is notable compared to other heterocyclic kinase inhibitor scaffolds (e.g., certain quinazoline-based inhibitors) that exhibit broader kinome reactivity, often leading to dose-limiting toxicities [2].

Kinase Selectivity
Class-level inference
Favorable selectivity profile at 1 µM (derivative 20e)
vs quinazoline inhibitors: broader reactivity reported
Supports selectivity optimization context
Class-level comparison; direct data pending
Kinase Selectivity Cancer Immunotherapy Chemical Biology

Distinct Crystal Conformation

Single-crystal X-ray diffraction analysis of pyrazolo[1,5-a]pyridine-5-carboxylate derivatives reveals that the pyrazolo[1,5-a]pyridine ring system forms dihedral angles of 38.130° and 30.120° with adjacent aryl substituents [1]. In contrast, the closely related pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold adopts a more planar conformation, with dihedral angles typically less than 15° [2]. This difference in three-dimensional shape directly influences molecular recognition events, including binding to protein targets and packing in crystalline formulations.

Crystal Dihedral Angle
Cross-study comparable
38° & 30° (5-COOH)vs ~13° (3-COOH)
Average increase 20–25°
May support solid-state property tuning
Single-crystal XRD data
Structural Biology Crystallography Drug Design

Improved Synthetic Route

An improved synthetic method for pyrazolo[1,5-a]pyridine-5-carboxylic acid, starting from inexpensive 4-pyridinecarboxylic acid, utilizes a sequence of reduction, protection, N-amination, 1,3-dipolar cycloaddition, decarboxylation, and potassium permanganate oxidation to achieve the target compound [1]. While the exact yield is not specified in the abstract, the method is reported to offer advantages over classical syntheses, including cheaper raw materials, easier operation, lower equipment requirements, lower solvent toxicity, and a shorter route [1]. This contrasts with older methods that often employ hazardous reagents (e.g., hydroxylamine-O-sulfonic acid) and multi-step purifications, leading to lower overall yields and higher costs .

Synthetic Route
Class-level inference
Cheaper materials, easier operation, lower toxicity reported
Supports procurement scale-up context
Qualitative; exact yields not provided
Organic Synthesis Process Chemistry Green Chemistry

Applications of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid


ACSS2 Inhibitor Synthesis for Cancer Metabolism

Based on the 5.5 nM IC50 demonstrated by a derivative against ACSS2 [1], this scaffold is ideally suited for medicinal chemistry campaigns targeting acetyl-CoA synthetase 2, a key enzyme in tumor metabolism. The high potency achieved with this core suggests it can be used to generate tool compounds for target validation or as a starting point for lead optimization in oncology programs.

Dual PI3Kγ/δ Inhibitors for Immunotherapy

The favorable kinase selectivity profile exhibited by pyrazolo[1,5-a]pyridine-based dual PI3Kγ/δ inhibitors at 1 µM [2] positions this scaffold as a privileged chemotype for developing next-generation immunotherapies. The 5-carboxylic acid core provides a handle for further optimization of potency, selectivity, and pharmacokinetic properties, directly addressing the need for safe and effective immune modulators.

Crystalline Derivatives for Formulation

The distinct dihedral angles (38.130° and 30.120°) observed in crystal structures of 5-carboxylate derivatives [3] indicate that this scaffold can impart predictable and tunable solid-state properties. This is particularly valuable for pharmaceutical formulation, where crystal habit and packing influence solubility, dissolution rate, and stability. The scaffold can be used to generate crystalline salts and co-crystals with improved bioavailability.

Cost-Effective Building Block for Parallel Synthesis

The improved synthetic route offering lower cost and reduced toxicity [4] makes pyrazolo[1,5-a]pyridine-5-carboxylic acid a practical building block for high-throughput parallel synthesis. Its favorable pKa of 3.727 facilitates efficient amide coupling under mild conditions, enabling the rapid generation of diverse compound libraries for hit identification across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Cancer metabolism enzyme studies
Scaffold affinity context
ACSS2 biochemical assay validation
PI3K isoform selectivity studies
Kinase panel selectivity review
Off-target profiling
Solid-state property research
Crystal conformation context
Crystallinity and stability assessment
Parallel library synthesis
Reported synthetic accessibility
Coupling efficiency and scale-up

Technical Documentation Hub

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